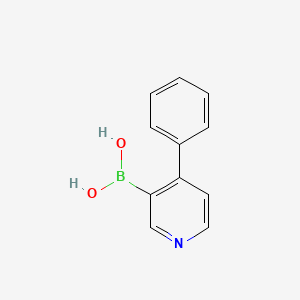
(4-phenylpyridin-3-yl)boronic Acid
Overview
Description
(4-phenylpyridin-3-yl)boronic Acid , also known as 3-(4-pyridyl)phenylboronic acid , is a chemical compound with the molecular formula C₁₁H₁₀BNO₂ . It belongs to the class of boronic acids , which are versatile compounds widely used in various fields due to their unique reactivity and functional properties.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-bromopyridine with phenylboronic acid under suitable conditions. The boronic acid group replaces the bromine atom, resulting in the formation of (4-phenylpyridin-3-yl)boronic Acid . The reaction typically occurs via a Suzuki-Miyaura cross-coupling process, which is a powerful method for constructing carbon-carbon bonds.
Molecular Structure Analysis
The molecular structure of (4-phenylpyridin-3-yl)boronic Acid consists of a pyridine ring (with a phenyl substituent at position 3) attached to a boronic acid group . The boron atom is sp² hybridized and forms a trigonal planar geometry. The compound’s planarity and aromaticity play a crucial role in its reactivity.
Chemical Reactions Analysis
- Cross-Coupling Reactions : As mentioned earlier, this compound participates in Suzuki-Miyaura cross-coupling reactions with various electrophiles (e.g., aryl halides) to form new carbon-carbon bonds.
- Boronic Acid Derivatization : It can undergo derivatization reactions to introduce functional groups, enhancing its solubility or reactivity.
- Coordination Chemistry : The boron atom can coordinate with Lewis bases, making it useful in catalysis and sensing applications.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around 150-160°C .
- Solubility : It is moderately soluble in polar organic solvents (e.g., methanol, acetonitrile).
- Color : It appears as a white to off-white crystalline solid .
Scientific Research Applications
Phosphorescent Materials : Zhang et al. (2020) synthesized novel phosphorescent host materials using triphenylpyridine derivatives, including compounds based on (4-phenylpyridin-3-yl)boronic Acid. These materials exhibited excellent thermal stability and emitted blue fluorescence in different solvents, indicating potential applications in photophysical devices (Zhang et al., 2020).
Organic Room Temperature Phosphorescent Materials : Zhang et al. (2018) demonstrated that cyclic esterification of aryl boronic acids, like (4-phenylpyridin-3-yl)boronic Acid, with dihydric alcohols can lead to organic room-temperature phosphorescent and mechanoluminescent materials. This process can transform non-active compounds into long-lived RTP emitters, opening avenues for applications in organic electronics and sensory materials (Zhang et al., 2018).
Hydrogen-Bonded Architectures : Rodríguez-Cuamatzi et al. (2009) explored the combination of 4,4′-Bipyridine with boronic acids, including derivatives of (4-phenylpyridin-3-yl)boronic Acid. They discovered various hydrogen-bonded structures with potential applications in crystal engineering and material science (Rodríguez-Cuamatzi et al., 2009).
Glucose Sensing Materials : Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid from a derivative of (4-phenylpyridin-3-yl)boronic Acid. This compound was used in constructing glucose sensing materials, which is crucial in biomedical applications like diabetes management (Das et al., 2003).
Optical Modulation : Mu et al. (2012) investigated phenyl boronic acids, including derivatives of (4-phenylpyridin-3-yl)boronic Acid, for their application in the optical modulation of single-walled carbon nanotubes. This study has implications in the development of new sensors and nanotechnology applications (Mu et al., 2012).
Herbicidal Activity : Schäfer et al. (2003) synthesized phenylpyridines, including derivatives of (4-phenylpyridin-3-yl)boronic Acid, and found that these compounds have herbicidal activity. This research provides a basis for developing new herbicides (Schäfer et al., 2003).
Safety And Hazards
- Handling : Use appropriate protective equipment (gloves, goggles) when handling.
- Toxicity : While it is generally considered low in toxicity, always follow safety guidelines.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on (4-phenylpyridin-3-yl)boronic Acid continues to explore its applications in:
- Catalysis : As a ligand in transition metal-catalyzed reactions.
- Materials Science : Incorporating it into functional materials (e.g., sensors, polymers).
- Medicinal Chemistry : Investigating its potential as a drug scaffold.
properties
IUPAC Name |
(4-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQFKOLJXLDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376726 | |
| Record name | 4-Phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenylpyridin-3-yl)boronic Acid | |
CAS RN |
1029654-15-6 | |
| Record name | B-(4-Phenyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



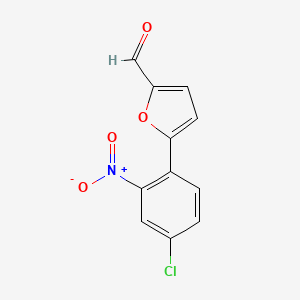
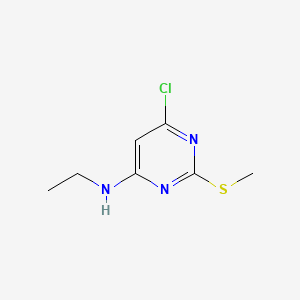
![Methyl 4-[(4-methylphenyl)methoxy]benzoate](/img/structure/B1597467.png)
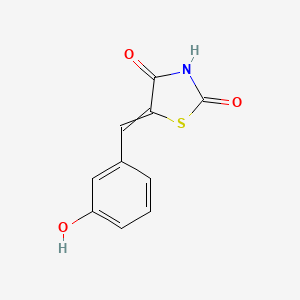
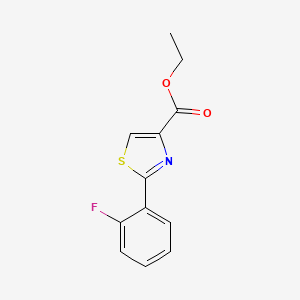
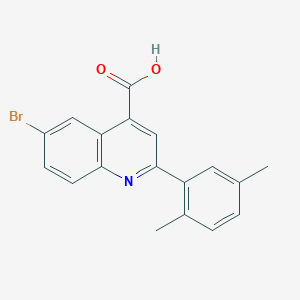
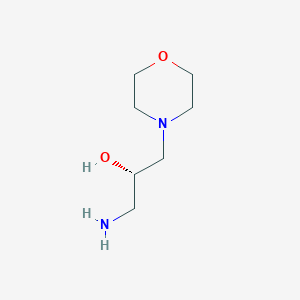
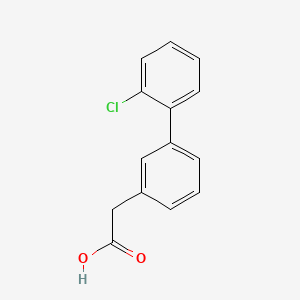
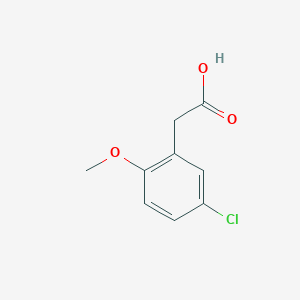
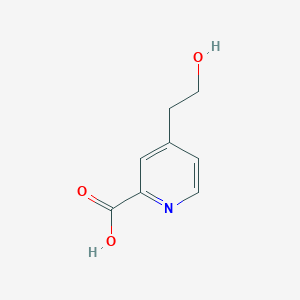
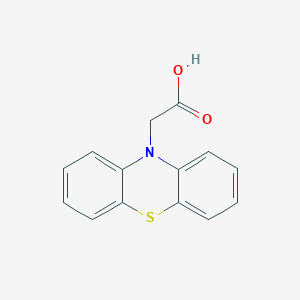
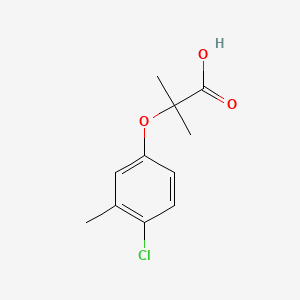
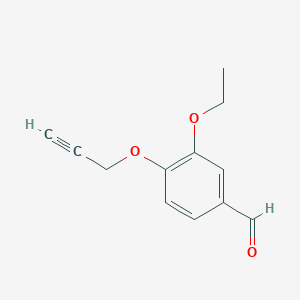
![2,2-Bis[4-(3-aminophenoxy)phenyl]propane](/img/structure/B1597487.png)